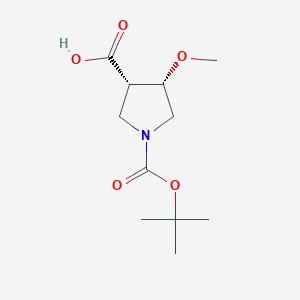
Rel-(3S,4S)-1-(tert-butoxycarbonyl)-4-methoxypyrrolidine-3-carboxylic acid
説明
rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-4-methoxypyrrolidine-3-carboxylic acid: is a synthetic organic compound that belongs to the class of pyrrolidine carboxylic acids. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a methoxy group, and a pyrrolidine ring. It is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.
特性
分子式 |
C11H19NO5 |
|---|---|
分子量 |
245.27 g/mol |
IUPAC名 |
(3S,4S)-4-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-5-7(9(13)14)8(6-12)16-4/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8+/m0/s1 |
InChIキー |
XBKMBWKXXGPHNA-JGVFFNPUSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@@H](C1)OC)C(=O)O |
正規SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)OC)C(=O)O |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-4-methoxypyrrolidine-3-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or amino alcohols.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amino group during subsequent reactions. This is usually achieved by reacting the pyrrolidine derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Methoxylation: The methoxy group is introduced through a methylation reaction using reagents like methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2) under basic conditions.
Industrial Production Methods: Industrial production of rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-4-methoxypyrrolidine-3-carboxylic acid follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group, converting it to alcohols or amines.
Substitution: The Boc group can be selectively removed under acidic conditions (e.g., using trifluoroacetic acid) to expose the amino group for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) for Boc deprotection.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Exposure of the free amino group for further derivatization.
科学的研究の応用
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies and reaction mechanisms.
Biology:
- Utilized in the study of enzyme-substrate interactions and protein-ligand binding.
- Serves as a building block for the synthesis of biologically active compounds.
Medicine:
- Investigated for its potential as a drug candidate or a prodrug.
- Used in the design and synthesis of novel pharmaceuticals with improved pharmacokinetic properties.
Industry:
- Applied in the production of fine chemicals and specialty materials.
- Used in the development of new materials with specific properties for industrial applications.
作用機序
The mechanism of action of rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-4-methoxypyrrolidine-3-carboxylic acid is primarily related to its ability to act as a protecting group and a synthetic intermediate. The Boc group protects the amino functionality during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in various biochemical and chemical processes, interacting with molecular targets such as enzymes, receptors, and other biomolecules.
類似化合物との比較
- rac-(3R,4R)-3-{[(tert-butoxy)carbonyl]amino}oxane-4-carboxylic acid
- tert-butoxycarbonyl (Boc) amino acids
Comparison:
- rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-4-methoxypyrrolidine-3-carboxylic acid is unique due to the presence of both a methoxy group and a Boc-protected amino group, which provides distinct reactivity and functionalization options.
- Similar compounds like rac-(3R,4R)-3-{[(tert-butoxy)carbonyl]amino}oxane-4-carboxylic acid share the Boc protecting group but differ in the ring structure and functional groups, leading to variations in their chemical behavior and applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


